2-Ethoxyoctane
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Overview
Description
2-Ethoxyoctane is an organic compound with the molecular formula C10H22O. It is an ether, specifically an alkyl ether, where an ethoxy group is bonded to an octane chain. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxyoctane can be synthesized using the Williamson ether synthesis method. This involves the reaction of an alcohol with an alkyl halide in the presence of a base. For instance, octan-2-ol can be treated with sodium metal to form the corresponding alkoxide, which then reacts with ethyl iodide to produce this compound . Another method involves treating octan-2-ol with tosyl chloride and pyridine, followed by reaction with sodium ethoxide .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyoctane primarily undergoes substitution reactions due to the presence of the ether functional group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium ethoxide.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride may be employed.
Major Products Formed:
Substitution: Formation of different ethers depending on the alkyl halide used.
Oxidation: Possible formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-Ethoxyoctane finds applications in various fields of scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies involving lipid membranes due to its hydrophobic nature.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-ethoxyoctane involves its interaction with molecular targets through its ether functional group. This can lead to various chemical transformations depending on the reaction conditions. The pathways involved typically include nucleophilic substitution and elimination reactions.
Comparison with Similar Compounds
2-Methoxyoctane: Similar structure but with a methoxy group instead of an ethoxy group.
2-Butoxyoctane: Contains a butoxy group, leading to different physical and chemical properties.
2-Ethoxyhexane: Shorter carbon chain compared to 2-ethoxyoctane.
Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in both organic synthesis and industrial processes .
Properties
CAS No. |
63028-01-3 |
---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2-ethoxyoctane |
InChI |
InChI=1S/C10H22O/c1-4-6-7-8-9-10(3)11-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
CRZJGWUGCYCOQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OCC |
Origin of Product |
United States |
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